molecular formula C24H27Cl2N3O2 B11989119 7,9-Dichloro-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 303104-58-7

7,9-Dichloro-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B11989119
CAS No.: 303104-58-7
M. Wt: 460.4 g/mol
InChI Key: LTFOHLYEYYOTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9-Dichloro-2-(4-methoxyphenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of 7,9-Dichloro-2-(4-methoxyphenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] typically involves multiple steps. The synthetic route often starts with the preparation of the core pyrazolo[1,5-c][1,3]oxazine structure, followed by the introduction of the dichloro and methoxyphenyl groups. Reaction conditions may include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve optimizing these steps for higher yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation reactions using reagents like chlorine or bromine.

    Hydrolysis: Breaking down the compound in the presence of water and acids or bases.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7,9-Dichloro-2-(4-methoxyphenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,9-Dichloro-2-(4-methoxyphenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 7,9-Dichloro-2-(4-methoxyphenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] include:

These compounds share structural similarities but differ in their specific substituents and resulting properties, highlighting the uniqueness of 7,9-Dichloro-2-(4-methoxyphenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine].

Properties

CAS No.

303104-58-7

Molecular Formula

C24H27Cl2N3O2

Molecular Weight

460.4 g/mol

IUPAC Name

7,9-dichloro-2-(4-methoxyphenyl)-1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

InChI

InChI=1S/C24H27Cl2N3O2/c1-3-10-28-11-8-24(9-12-28)29-22(19-13-17(25)14-20(26)23(19)31-24)15-21(27-29)16-4-6-18(30-2)7-5-16/h4-7,13-14,22H,3,8-12,15H2,1-2H3

InChI Key

LTFOHLYEYYOTAE-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC(=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.